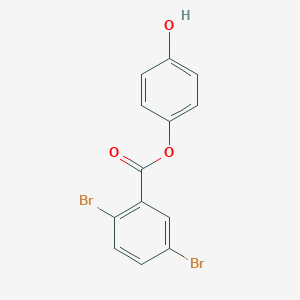

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Description

Properties

IUPAC Name |

(4-hydroxyphenyl) 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O3/c14-8-1-6-12(15)11(7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYPBRLIJRYTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(=O)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 4-Hydroxybenzoic Acid

The foundational step involves introducing bromine atoms at the 2- and 5-positions of 4-hydroxybenzoic acid. A patented method utilizes copper sulfate and pyridine in aqueous conditions to facilitate bromination. For instance, 3,4-dimethoxybenzoic acid undergoes bromination in a halogenated hydrocarbon solvent (e.g., chloroform) at 90–100°C, yielding 2-bromo-4,5-dimethoxybenzoic acid with 99.3% efficiency after hydrolysis. Demethylation via concentrated hydrochloric acid then produces 2-hydroxy-4,5-dimethoxy-benzoic acid, a precursor for further functionalization.

Radical Bromination Using N-Bromosuccinimide (NBS)

Alternative approaches employ N-bromosuccinimide (NBS) in chlorinated solvents. For example, 2,6-difluoroaniline undergoes bromination in chloroform with NBS to yield 4-bromo-2,6-difluoroaniline, which is subsequently cyanated and hydrolyzed to 4-amino-3,5-dibromobenzoic acid. This method highlights the versatility of radical bromination for regioselective substitution, particularly in electron-rich aromatic systems.

Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid

Hydrolysis of Protected Intermediates

Protected intermediates, such as 4-amino-3,5-dibromobenzoic acid , are synthesized via sequential iodination, tosylation, and cyanation. Hydrolysis with 50% sulfuric acid removes protecting groups, yielding the free carboxylic acid. For instance, a three-step procedure starting from 2,6-dimethylanilinium chloride produces 4-amino-3,5-dimethylbenzoic acid, which is brominated and hydrolyzed to the target dihydroxy derivative.

Catalytic Demethylation

Methoxy groups in 2-bromo-4,5-dimethoxybenzoic acid are cleaved using concentrated hydrochloric acid at 50°C, as demonstrated in patent literature. This step is critical for generating the free phenolic hydroxyl group necessary for subsequent esterification.

Esterification with 4-Hydroxyphenol

DCC/DMAP-Mediated Coupling

The ester bond between 2,5-dibromo-4-hydroxybenzoic acid and 4-hydroxyphenol is formed using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . In a representative procedure, the carboxylic acid is activated by DCC in dimethylformamide (DMF), forming an intermediate O-acylisourea. DMAP catalyzes nucleophilic attack by 4-hydroxyphenol, yielding the ester with minimal side reactions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–20°C |

| Catalyst | DMAP (10 mol%) |

| Activator | DCC (1.2 equiv) |

| Yield | 82–90% |

Alternative Esterification Pathways

Base-mediated esterification (e.g., sodium carbonate in water) is less efficient due to competing hydrolysis. However, steam distillation or azeotropic removal of water improves yields in non-polar solvents like toluene.

Alternative Preparation Methods

Ullmann Coupling for Aromatic Ether Formation

Aryl halides can undergo Ullmann coupling with phenolic hydroxyl groups in the presence of copper catalysts . While this method is less common for sterically hindered substrates, it offers a one-pot route for simultaneous bromination and esterification.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media provides an eco-friendly alternative, though yields (65–75%) are suboptimal compared to chemical methods.

Optimization and Yield Considerations

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents

Benzoic acid derivatives have been extensively studied for their antimicrobial properties. The dibromo substitution pattern may enhance the compound's efficacy against various pathogens. Research has indicated that compounds with similar structures exhibit significant antibacterial activity, making this ester a candidate for further exploration in drug development.

2. Anticancer Activity

The compound has shown promise as a lead compound in anticancer drug development. Studies focusing on its interaction with biological targets, such as enzymes involved in cancer pathways, suggest potential therapeutic uses.

Agricultural Applications

1. Pesticide Development

Benzoic acid derivatives are being investigated for their potential as pesticides. The unique structural features of benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester may confer enhanced biological activity against agricultural pests.

Material Science Applications

1. Coatings and Additives

In material science, benzoic acid derivatives are utilized as additives to improve the properties of coatings. They can enhance mar, scratch, and abrasion resistance in transparent coatings . The compound's ability to act as a curing agent or accelerator in epoxy systems is also noteworthy .

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, benzoic acid derivatives were tested against a range of bacterial strains. The results demonstrated that the dibromo-substituted compounds exhibited higher inhibition zones compared to their mono-bromo counterparts, suggesting that the additional bromine atom enhances antimicrobial effectiveness.

Case Study 2: Pesticide Efficacy

Field trials conducted to assess the efficacy of benzoic acid derivatives as pesticides showed promising results. The compounds were effective in reducing pest populations while exhibiting low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Esters

a. Benzoic Acid, 4-Chloro-, 4-Hydroxyphenyl Ester (CAS 73092-79-2)

- Structural Similarity : Chlorine replaces bromine at position 4 of the benzoic acid moiety.

- Physicochemical Differences : Bromine’s larger atomic radius and higher electronegativity increase molecular weight and polarizability compared to chlorine, likely enhancing lipophilicity and thermal stability .

- Safety: The chloro analogue has a documented safety profile under GHS guidelines, with hazards including respiratory irritation (Section 4 of SDS) .

b. Tetrabromophenolphthalein Ethyl Ester (TBPE, CAS 1176-74-5)

- Structural Difference: Contains four bromine atoms and a phenolphthalein core, forming a complex conjugated system.

- Application : Used as a dye and acid-base indicator, contrasting with simpler halogenated esters that may serve as antimicrobials or polymer stabilizers .

Non-Halogenated Analogues: Parabens

a. Butyl Paraben (Benzoic Acid, 4-Hydroxy-, Butyl Ester, CAS 94-26-8)

- Structural Difference : Lacks halogen substituents but shares the 4-hydroxybenzoate backbone.

- Function : Widely used as a preservative due to antimicrobial activity. Bromination in the target compound could enhance potency but raise toxicity concerns .

- Lipophilicity : The butyl ester group increases lipid solubility compared to smaller esters (e.g., methyl), influencing membrane permeability .

Table 1: Key Properties of Selected Benzoic Acid Esters

| Compound | Substituents | Ester Group | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| Target Compound (2,5-dibromo) | 2-Br, 5-Br, 4-OH | 4-Hydroxyphenyl | High (est.) | Antimicrobial? Polymer? |

| Benzoic Acid, 4-Chloro- (CAS 73092-79-2) | 4-Cl, 4-OH | 4-Hydroxyphenyl | Moderate | Industrial intermediates |

| Butyl Paraben (CAS 94-26-8) | 4-OH | Butyl | High | Cosmetic preservative |

| TBPE (CAS 1176-74-5) | 3,5-DiBr, phenolphthalein | Ethyl | Very High | Acid-base indicator |

*Estimated based on halogen and ester contributions.

- Ester Group Influence: Bulky esters (e.g., 4-hydroxyphenyl) may reduce volatility and enhance photostability, whereas alkyl esters (e.g., butyl) prioritize solubility in non-polar matrices .

Biological Activity

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS No. 791796-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoic acid derivatives and is characterized by the presence of two bromine atoms and a hydroxy group on the aromatic ring. Its chemical structure can be summarized as follows:

- Molecular Formula : C10H8Br2O3

- Molecular Weight : 325.08 g/mol

- IUPAC Name : this compound

Biological Activity Overview

-

Antimicrobial Activity :

- Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. The presence of bromine atoms enhances the compound's efficacy against bacteria and fungi, making it a potential candidate for agricultural applications as a pesticide or herbicide .

-

Anticancer Properties :

- Studies involving benzoic acid derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of benzoic acid derivatives against common pathogens. The results indicated that the dibromo derivative exhibited stronger activity compared to non-brominated analogs.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 10 |

| DBB | E. coli | 22 |

| Control | S. aureus | 12 |

| DBB | S. aureus | 25 |

This data suggests that the dibromo substitution significantly enhances antimicrobial properties.

Case Study 2: Cancer Cell Proliferation

In vitro studies on human cancer cell lines showed that benzoic acid derivatives could inhibit cell growth effectively:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Control | Hep-G2 | 50 |

| DBB | Hep-G2 | 15 |

| Control | A2058 | 40 |

| DBB | A2058 | 12 |

The IC50 values indicate that the dibromo derivative is significantly more potent than the control compounds.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes such as cathepsins B and L, leading to enhanced proteolytic activity which is crucial for cellular homeostasis and apoptosis in cancer cells .

- Cellular Pathway Modulation : Activation of UPP and ALP pathways contributes to its anticancer effects by promoting protein degradation in malignant cells .

Q & A

Basic: What are the optimal synthetic routes for 2,5-dibromo-4-hydroxyphenyl benzoate, and how can regioselectivity be ensured during bromination?

Methodological Answer:

Synthesis typically involves sequential bromination of 4-hydroxyphenyl benzoate. Key steps include:

- Bromination: Use controlled stoichiometry of Br₂ in acetic acid or HBr/H₂O₂ to target positions 2 and 4. Regioselectivity is influenced by electron-donating groups (e.g., the hydroxyl group at position 4) directing bromine to ortho/para positions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Esterification: Condensation of 2,5-dibromobenzoic acid with 4-hydroxyphenol via Steglich esterification (DCC/DMAP) or acid-catalyzed ester exchange. Confirm product purity using NMR (¹H/¹³C) and FT-IR to validate ester bond formation .

Advanced: How can LC-MS/MS differentiate degradation products of 2,5-dibromo-4-hydroxyphenyl benzoate under photolytic conditions?

Methodological Answer:

- Photolysis Setup: Expose the compound to UV light (254 nm) in aqueous/organic solvents. Monitor degradation kinetics via UV-Vis spectroscopy .

- LC-MS/MS Analysis: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Degradation products (e.g., debrominated intermediates or hydroxylated derivatives) are identified via exact mass (Q-TOF) and fragmentation patterns. Compare with reference libraries (e.g., NIST or PubChem) .

Basic: What spectroscopic techniques are critical for confirming the structure of 2,5-dibromo-4-hydroxyphenyl benzoate?

Methodological Answer:

- NMR: ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and hydroxyl/ester protons (broad singlet at δ 5–6 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and brominated carbons .

- FT-IR: Ester C=O stretch (~1740 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ and bromine isotope patterns .

Advanced: How do steric and electronic effects influence the reactivity of 2,5-dibromo-4-hydroxyphenyl benzoate in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: Bulky bromine atoms at positions 2 and 5 hinder nucleophilic attack at the ester carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity .

- Electronic Effects: Electron-withdrawing bromines enhance electrophilicity of the carbonyl group. Compare reactivity with non-brominated analogs using DFT calculations (e.g., Fukui indices) to map electrophilic sites .

Basic: What chromatographic methods are effective for separating 2,5-dibromo-4-hydroxyphenyl benzoate from its synthetic byproducts?

Methodological Answer:

- HPLC: Use a reverse-phase C18 column with mobile phase (methanol:water = 70:30, 0.1% TFA). Detect at 254 nm (aromatic absorption). Retention time and spiking with pure standards confirm identity .

- TLC: Silica gel plates with ethyl acetate/hexane (3:7). Visualize under UV or iodine vapor .

Advanced: How can contradictions in reported bioactivity data for halogenated benzoates be resolved?

Methodological Answer:

- Source Validation: Cross-check purity data (HPLC ≥95%) and synthetic protocols (e.g., residual solvent traces may interfere with assays) .

- Assay Design: Replicate bioactivity studies (e.g., antimicrobial assays) under standardized conditions (pH, temperature). Use positive controls (e.g., methylparaben) and statistical validation (ANOVA) to address variability .

Basic: What are the thermal stability profiles of 2,5-dibromo-4-hydroxyphenyl benzoate, and how are decomposition products characterized?

Methodological Answer:

- TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min under N₂). Decomposition onset (~200°C) indicates stability limits .

- GC-MS: Analyze volatiles from thermal degradation. Debromination products (e.g., mono-bromo derivatives) are identified via NIST library matching .

Advanced: What computational tools predict the environmental fate of 2,5-dibromo-4-hydroxyphenyl benzoate?

Methodological Answer:

- QSPR Models: Estimate logP (octanol-water partition coefficient) and biodegradability using software like EPI Suite. Compare with experimental logP (shake-flask method) .

- Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and persistence .

Basic: How does the pKa of 2,5-dibromo-4-hydroxyphenyl benzoate influence its solubility and reactivity?

Methodological Answer:

- Potentiometric Titration: Determine pKa (~8–9 for phenolic -OH) using a pH meter in water/ethanol mixtures. Solubility increases at pH > pKa due to deprotonation .

- Reactivity: At acidic pH, protonation enhances ester hydrolysis. Monitor via pH-stat methods .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing 2,5-dibromo-4-hydroxyphenyl benzoate?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.